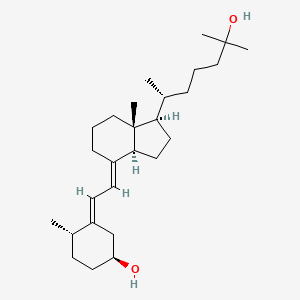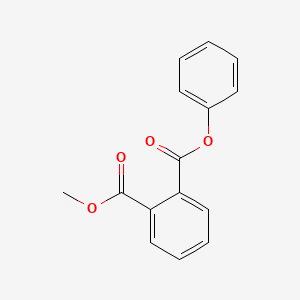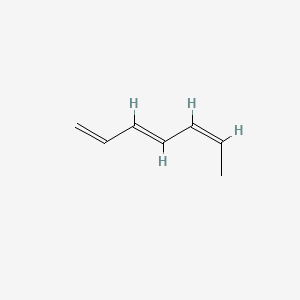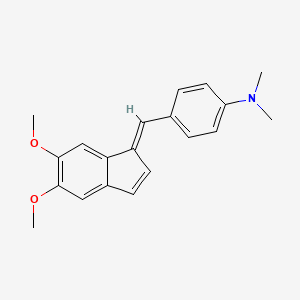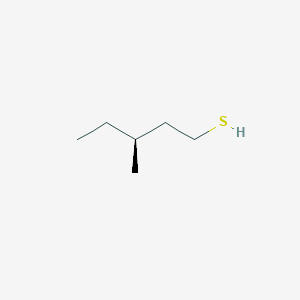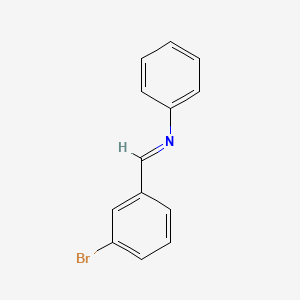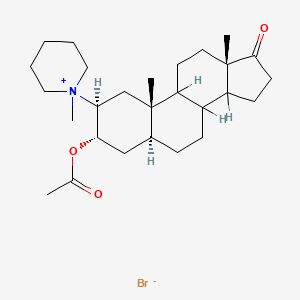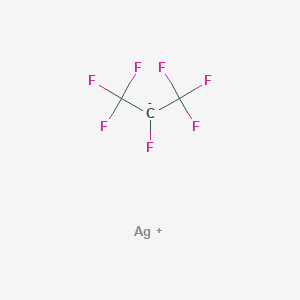
silver;1,1,1,2,3,3,3-heptafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silver;1,1,1,2,3,3,3-heptafluoropropane typically involves the reaction of heptafluoropropane with a silver salt. One common method is the reaction of heptafluoropropane with silver nitrate in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature and requires careful handling to avoid decomposition .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Silver;1,1,1,2,3,3,3-heptafluoropropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the oxidation state of the silver component.
Substitution: The fluorine atoms in the heptafluoropropane moiety can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide and fluorinated by-products, while substitution reactions can produce a wide range of fluorinated derivatives .
Scientific Research Applications
Silver;1,1,1,2,3,3,3-heptafluoropropane has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving fluorinated compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in pharmaceutical formulations, particularly in metered-dose inhalers for asthma treatment.
Mechanism of Action
The mechanism of action of silver;1,1,1,2,3,3,3-heptafluoropropane involves the interaction of the silver component with biological molecules, leading to antimicrobial effects. The fluorinated propane moiety contributes to the compound’s stability and volatility, making it effective in applications like fire suppression. The molecular targets and pathways involved include disruption of microbial cell membranes and inhibition of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A fluorinated propane derivative without the silver component, commonly used in fire suppression.
Silver Nitrate: A silver compound with antimicrobial properties, used in various medical and industrial applications.
Halon 1301: A brominated compound previously used in fire suppression but phased out due to its ozone-depleting properties.
Uniqueness
Silver;1,1,1,2,3,3,3-heptafluoropropane is unique due to its combination of silver and fluorinated propane, providing both antimicrobial and fire suppression capabilities. Unlike Halon 1301, it does not deplete the ozone layer, making it a more environmentally friendly option .
Properties
CAS No. |
22407-25-6 |
|---|---|
Molecular Formula |
C3AgF7 |
Molecular Weight |
276.89 g/mol |
IUPAC Name |
silver;1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C3F7.Ag/c4-1(2(5,6)7)3(8,9)10;/q-1;+1 |
InChI Key |
DMXIJCGXPDVQHN-UHFFFAOYSA-N |
Canonical SMILES |
[C-](C(F)(F)F)(C(F)(F)F)F.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)

